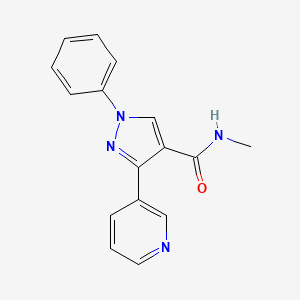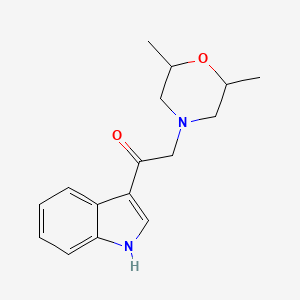
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent inhibitor of dopamine reuptake and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By blocking the reuptake of dopamine, (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone increases the concentration of dopamine in the brain, leading to improved mood, increased motivation, and improved motor function.
Biochemical and Physiological Effects:
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters, leading to improved mood and increased motivation. It has also been shown to improve motor function and reduce the symptoms of Parkinson's disease and other movement disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone has a number of advantages and limitations for use in lab experiments. One of the advantages is its potent inhibitory effect on dopamine reuptake, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations is its potential for abuse, which makes it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone. One area of research is the development of new drugs that are based on the structure of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone but have improved pharmacological properties. Another area of research is the study of the long-term effects of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone on the brain and the body, including its potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic applications of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone involves the reaction of cyclopropylmethylamine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then subjected to further purification steps to obtain pure (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone.
Wissenschaftliche Forschungsanwendungen
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
Eigenschaften
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-8-9-13)16-10-4-7-14(16)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPOKJFXUUEASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)




![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)



